molecular formula C23H22Br2N6O B1261279 Mocetinostat dihydrobromide CAS No. 944537-89-7

Mocetinostat dihydrobromide

Cat. No.: B1261279
CAS No.: 944537-89-7
M. Wt: 558.3 g/mol
InChI Key: ACPWZKZFDFBALX-UHFFFAOYSA-N
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Description

Mocetinostat dihydrobromide is a benzamide histone deacetylase inhibitor. It has been investigated for its potential in treating various cancers, including lymphoma, urothelial carcinoma, myelodysplastic syndrome, and metastatic leiomyosarcoma . This compound works by inhibiting specific enzymes that are crucial for the growth and survival of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mocetinostat dihydrobromide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Mocetinostat dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mocetinostat dihydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Mocetinostat Dihydrobromide: this compound is unique due to its selective inhibition of specific histone deacetylases, which allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .

Properties

CAS No.

944537-89-7

Molecular Formula

C23H22Br2N6O

Molecular Weight

558.3 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide;dihydrobromide

InChI

InChI=1S/C23H20N6O.2BrH/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18;;/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29);2*1H

InChI Key

ACPWZKZFDFBALX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Synonyms

MG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Origin of Product

United States

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